![molecular formula C9H11BrOS B3269880 2-[(4-Bromobenzyl)thio]ethanol CAS No. 518316-24-0](/img/structure/B3269880.png)
2-[(4-Bromobenzyl)thio]ethanol
Overview
Description
“2-[(4-Bromobenzyl)thio]ethanol” is an organic compound. It’s a derivative of 4-Bromophenethyl alcohol, which has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
Synthesis Analysis
The synthesis of “2-[(4-Bromobenzyl)thio]ethanol” involves a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate, in N,N-dimethylformamide. The mixture is stirred at room temperature for 12 hours. Water is then gradually added, and the mixture is stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product is filtered, washed with cold water, dried, and crystallized from ethanol/chloroform (2:1, v/v) to yield the title compound .Molecular Structure Analysis
The molecular structure of “2-[(4-Bromobenzyl)thio]ethanol” can be represented by the SMILES stringC1=CC(=CC=C1CSCCO)Br
. The InChIKey is SDIQKFMFLRFZFU-UHFFFAOYSA-N
. Chemical Reactions Analysis
2-Bromobenzyl bromide, a reagent used in the synthesis of “2-[(4-Bromobenzyl)thio]ethanol”, is used to protect ketones and aldehydes in their less reactive alcohol oxidation states and as a coupling component in various reactions .Physical And Chemical Properties Analysis
The estimated properties of “2-[(4-Bromobenzyl)thio]ethanol” include a boiling point of 306.35°C, a density of 1.39 g/cm³, a flash point of 144.83°C, and a melting point of 94.86°C . It is also soluble in dioxane .Safety and Hazards
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIQKFMFLRFZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651095 | |
Record name | 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)thio]ethanol | |
CAS RN |
518316-24-0 | |
Record name | 2-{[(4-Bromophenyl)methyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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